molecular formula C26H25NO4 B15007993 ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15007993
M. Wt: 415.5 g/mol
InChI Key: CDJUGDDWFFWNEO-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound that features a unique structure combining an indole core with biphenyl and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The biphenyl moiety can be introduced through a nucleophilic substitution reaction, where a biphenyl halide reacts with an appropriate nucleophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The biphenyl moiety may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-((1,1’-biphenyl)-4-yloxy)-2-hydroxypropyl)-1H-indole-3-carboxylate
  • Ethyl 2-{[(1,1’-biphenyl)-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and biphenyl moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-[2-(4-phenylphenoxy)ethyl]indole-3-carboxylate

InChI

InChI=1S/C26H25NO4/c1-3-30-26(29)25-18(2)27(24-14-11-21(28)17-23(24)25)15-16-31-22-12-9-20(10-13-22)19-7-5-4-6-8-19/h4-14,17,28H,3,15-16H2,1-2H3

InChI Key

CDJUGDDWFFWNEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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